N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide
Description
N-(2,4-Dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide is a pyrimidine derivative featuring a 2,4-dimethoxy-substituted pyrimidine core linked to a 4-fluorophenyl group via a methanesulfonamide bridge. The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, known for its ability to improve bioavailability and resistance to oxidative metabolism. The primary sulfonamide group (NH) facilitates hydrogen bonding, which may enhance solubility and target binding compared to N-methylated analogs .
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-3-5-10(14)6-4-9/h3-7,17H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVMYULDKZVXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Amination of Halogenated Pyrimidines
As per U.S. Pat. No. 6,342,503B1, 4-chloro-2,6-dimethoxypyrimidine undergoes amination with aqueous ammonia in tetrahydrofuran (THF) at 80°C for 12 hours. The reaction proceeds via an SNAr mechanism, yielding 2,4-dimethoxypyrimidin-5-amine with a reported purity >95% and yield of 70–85%.
Reaction Conditions:
- Substrate: 4-Chloro-2,6-dimethoxypyrimidine (1 eq)
- Reagent: NH₃ (25% aqueous, 3 eq)
- Solvent: THF
- Temperature: 80°C
- Time: 12 hours
Reductive Amination of Nitropyrimidines
An alternative route involves reducing 5-nitro-2,4-dimethoxypyrimidine using hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol. This method achieves yields of 80–90% but requires stringent control over reaction conditions to avoid over-reduction.
Synthesis of 4-Fluorophenylmethanesulfonyl Chloride
The sulfonating agent, 4-fluorophenylmethanesulfonyl chloride, is prepared via chlorosulfonation:
Direct Chlorosulfonation of 4-Fluorotoluene
4-Fluorotoluene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by thionyl chloride (SOCl₂) quench to yield the sulfonyl chloride. This method is scalable but requires careful handling due to exothermicity.
Reaction Conditions:
- Substrate: 4-Fluorotoluene (1 eq)
- Reagents: ClSO₃H (2 eq), SOCl₂ (1.5 eq)
- Solvent: Dichloromethane (DCM)
- Temperature: 0–5°C
- Time: 4 hours
Coupling of 2,4-Dimethoxypyrimidin-5-amine with 4-Fluorophenylmethanesulfonyl Chloride
The final step involves nucleophilic substitution to form the sulfonamide bond. Two optimized protocols are detailed:
One-Pot Sulfonylation in THF
Adapted from CN110128354A, 2,4-dimethoxypyrimidin-5-amine (1 eq) reacts with 4-fluorophenylmethanesulfonyl chloride (1.2 eq) in THF at room temperature for 6–8 hours, using triethylamine (TEA, 2 eq) as a base. The crude product is purified via recrystallization from ethanol/water (3:1), achieving a yield of 65–75% and HPLC purity >98%.
Reaction Conditions:
- Solvent: THF
- Base: TEA (2 eq)
- Temperature: 25°C
- Time: 6–8 hours
Microwave-Assisted Synthesis
A patent-derived method (WO2019097306A2) employs microwave irradiation (100°C, 150 W) for 30 minutes in acetonitrile, accelerating the reaction to completion within 30 minutes with comparable yields (70–78%). This approach reduces side products like bis-sulfonamides.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Parameter | One-Pot THF | Microwave |
|---|---|---|
| Yield | 65–75% | 70–78% |
| Purity (HPLC) | >98% | >97% |
| Reaction Time | 6–8 hours | 30 minutes |
| Scalability | High | Moderate |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide has been explored for various scientific research applications, including:
Chemistry: As a building block in organic synthesis, it can be used to create more complex molecules.
Biology: Its potential as a bioactive compound makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with two closely related derivatives (Table 1):
Table 1: Structural and Physicochemical Comparisons
Key Observations:
In contrast, Compound A’s formyl group (electron-withdrawing) increases reactivity, making it prone to nucleophilic attacks or oxidation. Compound B’s hydroxymethyl group balances hydrophilicity and hydrogen-bonding capacity . Steric effects from Compound A and B’s isopropyl groups may hinder interactions with biological targets compared to the target’s smaller methoxy substituents.
Sulfonamide Functionalization :
- The target compound ’s primary sulfonamide (NH) allows for stronger hydrogen bonding, improving solubility and target affinity. Compounds A and B feature N-methylated sulfonamides, reducing hydrogen-bonding capacity and acidity, which may limit aqueous solubility but enhance lipophilicity .
Synthetic Routes: Compound A’s synthesis employs oxidative cleavage (NaIO₄), suggesting a diol intermediate. The target compound likely undergoes methoxylation via nucleophilic substitution.
Physicochemical and Pharmacological Implications
- Solubility : The hydroxymethyl group in Compound B improves water solubility, whereas the target’s dimethoxy groups and Compound A ’s formyl/isopropyl substituents favor lipophilicity.
- Metabolic Stability : The target’s dimethoxy groups may resist oxidative metabolism better than Compound A ’s formyl group.
- Crystallinity : Compound B ’s stable crystal structure (reported in Acta Crystallographica) suggests predictable solid-state behavior, whereas the target’s dimethoxy groups may lead to less dense packing .
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-fluorophenyl)methanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine ring, followed by the introduction of methoxy groups at the 2 and 4 positions. The fluorophenyl group is then attached via a substitution reaction, culminating in the introduction of the methanesulfonamide moiety through sulfonylation.
The biological activity of this compound is likely linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The exact mechanisms may vary depending on the biological context; however, it is hypothesized that it may act as an inhibitor or modulator of certain pathways critical in disease processes.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives with similar structural features have shown potent inhibition against various cancer cell lines. In vitro studies revealed that certain synthesized pyrimidines displayed promising activity against human lung cancer cell lines (A549, HCC827) with IC50 values ranging from 2.12 μM to 6.75 μM .
Anthelmintic Activity
Research has also explored the anthelmintic properties of related pyrimidine compounds. A study demonstrated that certain derivatives induced paralysis and death in Pheretima posthuma within a specific time frame, suggesting potential applications in treating parasitic infections .
Case Studies and Research Findings
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
